

Physicochemical Properties of Deuterated Etocrylene: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-cyano-3,3-diphenylacrylate-d10

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Etocrylene, a widely utilized UV absorber in cosmetics and a stabilizer in various polymers, possesses a molecular structure amenable to isotopic labeling.^{[1][2]} The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (^2H or D), can significantly alter the physicochemical properties of the parent molecule. This technical guide provides an in-depth analysis of the known properties of Etocrylene and the anticipated effects of deuteration. Such modifications, driven by the kinetic isotope effect (KIE), can lead to enhanced metabolic stability, altered reaction rates, and subtle shifts in physical characteristics.^{[3][4][5]} Understanding these changes is paramount for applications in drug development, materials science, and analytical chemistry where deuterated compounds serve as invaluable tools.^{[3][6]}

Physicochemical Data of Etocrylene

The following table summarizes the key physicochemical properties of standard, non-deuterated Etocrylene based on available literature.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₅ NO ₂	[1] [2] [7]
Molecular Weight	277.32 g/mol	[1] [2] [7]
Melting Point	95-99 °C	[1] [2]
Boiling Point	174 °C at 0.2 mmHg	[2]
LogP (Octanol/Water Partition Coefficient)	4.01 - 4.52 (Estimated)	[1] [8]
Water Solubility	3.403 mg/L at 25 °C (Estimated)	[8] [9]
Appearance	White to off-white powder or crystalline solid	[1] [2]
IUPAC Name	ethyl 2-cyano-3,3-diphenylprop-2-enoate	[1]

Predicted Impact of Deuteration on Physicochemical Properties

Direct experimental data for deuterated Etocrylene is not readily available in public literature. However, based on established principles of isotopic effects, the following changes can be predicted. The magnitude of these changes will depend on the position and extent of deuterium incorporation.

Property	Predicted Change Upon Deuteration	Justification
Molecular Weight	Increase	Each hydrogen atom (1.008 amu) replaced by a deuterium atom (2.014 amu) will increase the total molecular weight.
Melting Point	Potential for slight increase or decrease	Deuteration can alter crystal packing and intermolecular interactions. Some studies on deuterated polymers have shown an increase in melting temperature, while others on nonpolar polymers have demonstrated a decrease. ^[10] ^[11] The effect on Etocrylene would depend on the specific deuteration sites and their influence on the crystalline structure.
Boiling Point	Slight increase	The increased molecular weight and potentially stronger intermolecular forces (van der Waals) due to altered molecular vibrations can lead to a slightly higher boiling point.
LogP	Minor, unpredictable change	Deuteration can subtly alter polarity and molecular volume, which may have a small effect on the octanol/water partition coefficient. ^[10] ^[11]
Solubility	Potential for slight decrease	Changes in crystal lattice energy and intermolecular interactions upon deuteration could lead to a minor decrease

in solubility in a given solvent.
[\[12\]](#)

Metabolic Stability

Significant increase

The C-D bond is stronger than the C-H bond. This primary kinetic isotope effect can significantly slow down metabolic processes that involve the cleavage of a C-H bond, a key advantage in drug development.[\[3\]](#)[\[5\]](#)[\[13\]](#)

Spectroscopic Properties (IR, NMR)

Significant and predictable changes

In Infrared (IR) spectroscopy, C-D stretching and bending vibrations will appear at lower frequencies compared to their C-H counterparts.[\[14\]](#) In ^1H NMR, signals for protons replaced by deuterium will disappear. ^2H NMR will show signals corresponding to the deuterated positions.[\[6\]](#)[\[15\]](#)[\[16\]](#)

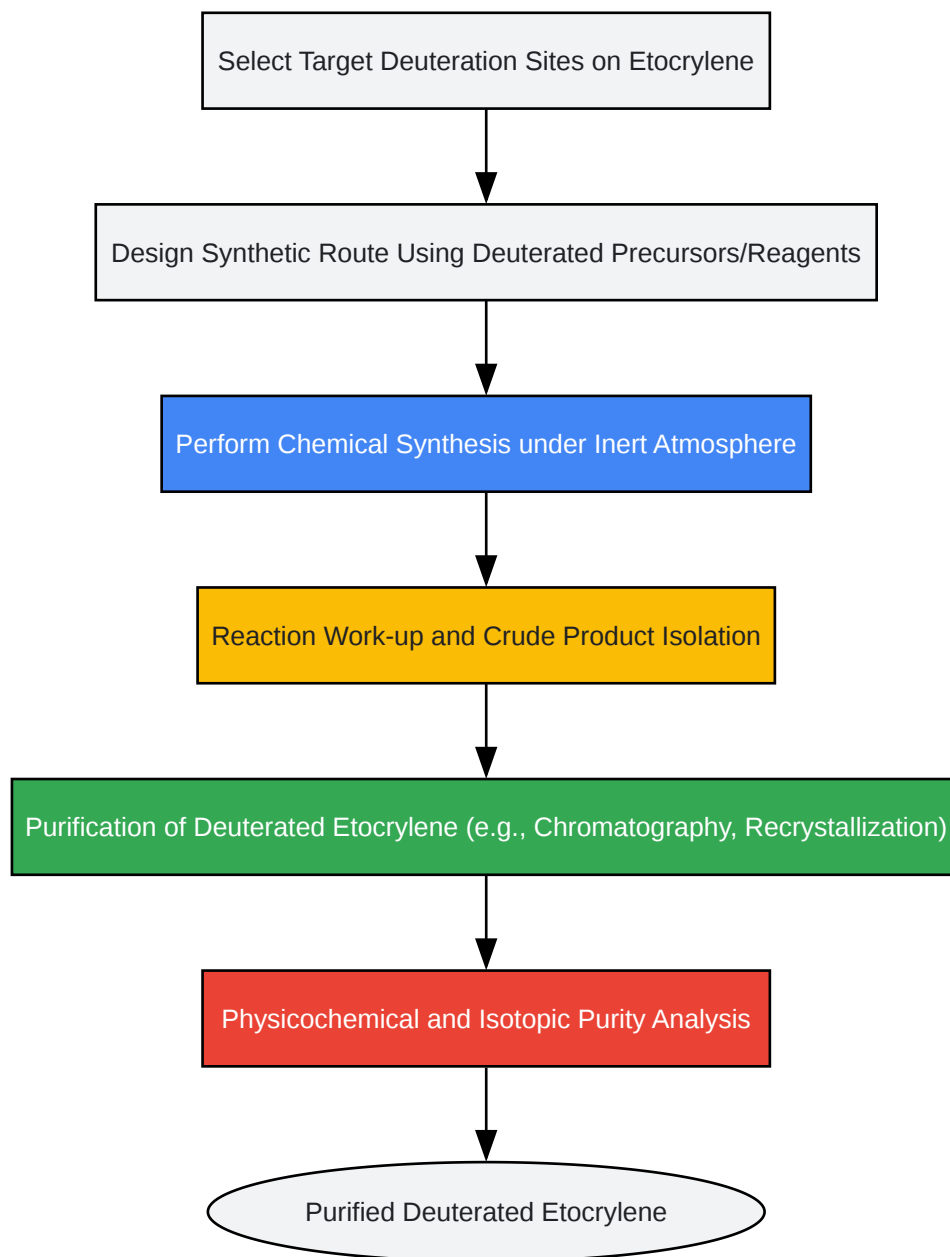
Experimental Protocols

The following sections outline the general methodologies for the synthesis and characterization of deuterated Etocrylene.

Synthesis of Deuterated Etocrylene

A common method for introducing deuterium is through the use of deuterated reagents or solvents. For Etocrylene (ethyl 2-cyano-3,3-diphenylacrylate), deuteration could be targeted at various positions. For example, deuteration of the ethyl group could be achieved using deuterated ethanol in the esterification step of the synthesis. Deuteration of the phenyl rings is more complex and may involve synthetic routes starting from deuterated benzene.

A generalized synthetic workflow is depicted in the diagram below.



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Caption: A generalized workflow for the synthesis and purification of deuterated Etocrylene.

Characterization of Deuterated Etocrylene

A combination of analytical techniques is essential to confirm the identity, purity, and extent of deuteration of the final product.^{[6][15]}

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To confirm the absence of proton signals at the sites of deuteration.
 - ^2H NMR: To directly observe the deuterium signals and confirm their positions in the molecule.
 - ^{13}C NMR: To verify the overall carbon skeleton of the molecule.
- Mass Spectrometry (MS):
 - High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the deuterated compound, which will be higher than that of standard Etocrylene. The mass difference will indicate the number of deuterium atoms incorporated.
- Infrared (IR) Spectroscopy:
 - To observe the C-D vibrational bands, which will appear at lower wavenumbers (frequencies) compared to the corresponding C-H bands in the spectrum of standard Etocrylene.
- Chromatographic Techniques (HPLC, GC):
 - To assess the chemical purity of the synthesized deuterated Etocrylene and separate it from any non-deuterated starting material or byproducts.

The Kinetic Isotope Effect (KIE)

The primary rationale for employing deuteration in many applications, particularly in drug development, is the Kinetic Isotope Effect. The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break.^{[5][17]} This results in a slower reaction rate for any chemical process that involves the cleavage of this bond.



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Caption: The Kinetic Isotope Effect: C-D bonds require higher activation energy to break.

Conclusion

While specific experimental data on the physicochemical properties of deuterated Etocrylene are not yet published, a comprehensive understanding can be derived from the well-established principles of isotope effects. Deuteration is predicted to increase the molecular weight and boiling point, with potential minor effects on melting point, LogP, and solubility. The most significant and valuable change is the anticipated increase in metabolic stability due to the kinetic isotope effect. The analytical techniques and synthetic strategies outlined in this guide provide a framework for the preparation and characterization of deuterated Etocrylene for advanced research and development applications.

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